molecular formula C9H12O4 B1201158 2-Hydroxybenzene-1,3,5-trimethanol CAS No. 2937-61-3

2-Hydroxybenzene-1,3,5-trimethanol

Cat. No.: B1201158
CAS No.: 2937-61-3
M. Wt: 184.19 g/mol
InChI Key: LSYXXLMBRSSBGS-UHFFFAOYSA-N
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Description

2-Hydroxybenzene-1,3,5-trimethanol, also known as 2,4,6-trimethylol phenol, is an organic compound with the molecular formula C9H12O4. It is a derivative of phenol, characterized by the presence of three hydroxymethyl groups attached to the benzene ring at positions 1, 3, and 5, and a hydroxyl group at position 2. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxybenzene-1,3,5-trimethanol can be synthesized through the reaction of phenol with formaldehyde under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide to catalyze the formation of the hydroxymethyl groups. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phenol and formaldehyde are reacted in the presence of a base. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through processes such as crystallization or distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced phenolic derivatives.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydroxyl and hydroxymethyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products:

Scientific Research Applications

2-Hydroxybenzene-1,3,5-trimethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxybenzene-1,3,5-trimethanol involves its interaction with various molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to form stable complexes with metal ions and other molecules is a key aspect of its mechanism .

Comparison with Similar Compounds

  • 2,4,6-Tris(hydroxymethyl)phenol
  • 1-Hydroxybenzene-2,4,6-trimethanol
  • 4-Hydroxy-1,3,5-benzenetrismethanol

Comparison: 2-Hydroxybenzene-1,3,5-trimethanol is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it has a higher reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis. Its ability to form stable complexes with metal ions also distinguishes it from other phenolic compounds .

Properties

IUPAC Name

2,4,6-tris(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-3-6-1-7(4-11)9(13)8(2-6)5-12/h1-2,10-13H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYXXLMBRSSBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)O)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183605
Record name 2,4,6-Trimethylol phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2937-61-3
Record name 2-Hydroxy-1,3,5-benzenetrimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2937-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trimethylol phenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trimethylol phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxybenzene-1,3,5-trimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.020
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4,6-TRIMETHYLOLPHENOL
Source FDA Global Substance Registration System (GSRS)
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